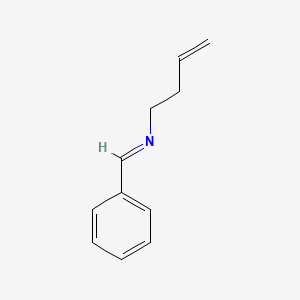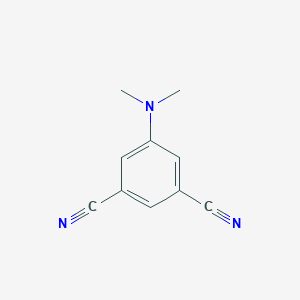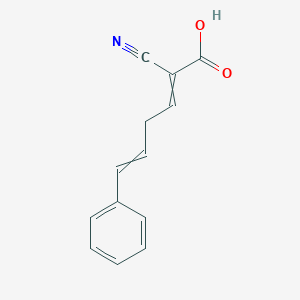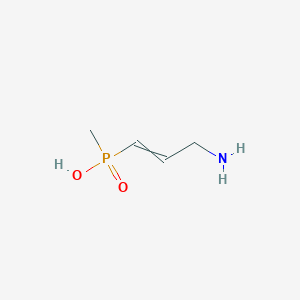
N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloroacridine and N1,N~1~-dimethylbenzene-1,4-diamine.
Reaction Conditions: The reaction between 3-chloroacridine and N1,N~1~-dimethylbenzene-1,4-diamine is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K~2~CO~3~) or sodium hydride (NaH).
Reaction Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) in an acidic medium.
Reduction: Sodium borohydride (NaBH~4~) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other acridine derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N4-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with DNA and RNA, leading to the inhibition of nucleic acid synthesis.
Pathways Involved: The compound interferes with the replication and transcription processes, ultimately leading to cell death in microbial and cancer cells.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial and antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.
Uniqueness
N~4~-(3-Chloroacridin-9-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other acridine derivatives
属性
CAS 编号 |
143771-99-7 |
|---|---|
分子式 |
C21H18ClN3 |
分子量 |
347.8 g/mol |
IUPAC 名称 |
1-N-(3-chloroacridin-9-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H18ClN3/c1-25(2)16-10-8-15(9-11-16)23-21-17-5-3-4-6-19(17)24-20-13-14(22)7-12-18(20)21/h3-13H,1-2H3,(H,23,24) |
InChI 键 |
WYBWVNHXJFKPTG-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





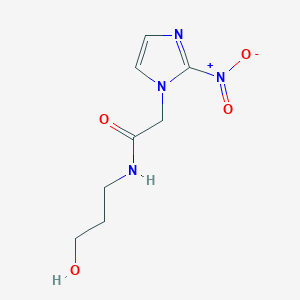
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)
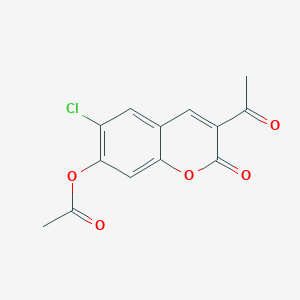
![N-Methyl-N-[3-(4-nitroanilino)propyl]formamide](/img/structure/B12551199.png)

